molecular formula C19H24N2O4S B4759483 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide CAS No. 4352-43-6

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide

Cat. No.: B4759483
CAS No.: 4352-43-6
M. Wt: 376.5 g/mol
InChI Key: MRRBCVKQKCZYDV-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide typically involves the reaction of 3-methoxyaniline with benzenesulfonyl chloride to form the intermediate N-(benzenesulfonyl)-3-methoxyaniline. This intermediate is then reacted with tert-butylacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include the use of an organic solvent like dichloromethane and maintaining the reaction mixture at a low temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 2-[N-(benzenesulfonyl)-3-hydroxyanilino]-N-tert-butylacetamide.

    Reduction: Formation of this compound sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and thereby affecting the pH regulation in cancer cells . This inhibition can lead to reduced tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(benzenesulfonyl)-3-methoxyaniline: Lacks the tert-butylacetamide moiety.

    N-(benzenesulfonyl)-3-hydroxyaniline: Contains a hydroxyl group instead of a methoxy group.

    N-(benzenesulfonyl)-3-methoxyanilino]-N-methylacetamide: Contains a methyl group instead of a tert-butyl group.

Uniqueness

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide is unique due to the presence of the tert-butylacetamide moiety, which can influence its solubility, stability, and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-19(2,3)20-18(22)14-21(15-9-8-10-16(13-15)25-4)26(23,24)17-11-6-5-7-12-17/h5-13H,14H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRBCVKQKCZYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365013
Record name 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-43-6
Record name 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-tert-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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